molecular formula C55H72N8O18S B14081011 4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid

4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid

Cat. No.: B14081011
M. Wt: 1165.3 g/mol
InChI Key: PFMXXIJBGKRAJY-UHFFFAOYSA-N
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Description

4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups. Common synthetic routes may include:

    Amide Bond Formation: Using coupling reagents like EDCI or DCC in the presence of a base.

    Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

    Indole Synthesis: Utilizing Fischer indole synthesis or other methods to introduce the indole moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.

Scientific Research Applications

Chemistry

The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for designing bioactive molecules.

Medicine

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, polymers, or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity to elicit a biological response.

    Pathway Modulation: Influencing cellular pathways to achieve a desired effect.

Comparison with Similar Compounds

Similar Compounds

    4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid analogs: Compounds with similar structures but slight variations in functional groups.

    Other Indole Derivatives: Compounds containing the indole moiety with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural complexity, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C55H72N8O18S

Molecular Weight

1165.3 g/mol

IUPAC Name

4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C55H72N8O18S/c1-55(2,3)80-54(75)63-41(29-36-21-23-38(24-22-36)81-82(76,77)78)50(71)56-26-13-5-9-19-45(64)59-34-47(66)61-42(30-37-33-58-40-18-12-11-17-39(37)40)51(72)57-27-14-6-10-20-46(65)60-43(31-48(67)68)52(73)62-44(32-49(69)70)53(74)79-28-25-35-15-7-4-8-16-35/h4,7-8,11-12,15-18,21-24,33,41-44,58H,5-6,9-10,13-14,19-20,25-32,34H2,1-3H3,(H,56,71)(H,57,72)(H,59,64)(H,60,65)(H,61,66)(H,62,73)(H,63,75)(H,67,68)(H,69,70)(H,76,77,78)

InChI Key

PFMXXIJBGKRAJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCCCCCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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